2,6-二氧代-1,2,3,6-四氢嘧啶-4-羧酰胺

描述

“2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is a compound that inhibits soluble epoxide hydrolase (sEH), which acts upon lipid epoxides, including those of arachidonic acid known as epoxyeicosatrienoic acids (EETs). These lipid epoxides are known effectors of blood pressure and modulators of vascular permeability .

Synthesis Analysis

The synthesis of this compound involves the use of low-cost materials, a minimal amount of solvents, and fast purification procedures . The product is isolated by crystallization as a stable hemiacetal derivative from chromatographic solutions containing methanol .

Molecular Structure Analysis

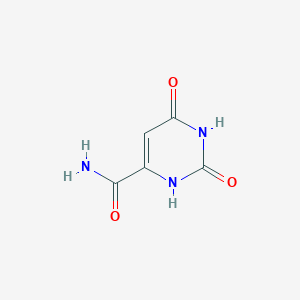

The molecular structure of “2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is represented by the formula C5H5N3O3 . The lengths of the carboxyl bonds at positions C7-O9 and C7-O8 are different from those of conventional single and double bonds, suggesting that the double bond and negative charge are delocalized .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reaction of methyloxazine with propanolamine in a sealed vial in solventless condition gives 1-propanol-6-methyl uracil, and finally, the oxidation with selenium dioxide allows to obtain uracil aldehyde .

科学研究应用

可溶性环氧化物水解酶 (sEH) 抑制

2,6-二氧代-1,2,3,6-四氢嘧啶-4-羧酰胺: 已被鉴定为可溶性环氧化物水解酶 (sEH) 的抑制剂 . sEH 是一种水解脂类环氧化物的酶,而脂类环氧化物已知可调节血压和血管通透性。 通过抑制 sEH,这些化合物有可能用于治疗各种心血管和炎症性疾病,包括高血压、糖尿病和动脉粥样硬化 .

药物组合物

该化合物还参与药物组合物的开发。 它作为旨在调节 sEH 活性的配方中的活性成分,从而为与该酶活性相关的疾病提供治疗益处 .

药物化学研究

在药物化学领域,2,6-二氧代-1,2,3,6-四氢嘧啶-4-羧酰胺用于合成新的化学实体。 其结构可作为创建衍生物的支架,这些衍生物可能导致发现新药 .

生物化学研究

作用机制

Target of Action

The primary target of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is soluble epoxide hydrolase (sEH) . sEH is an enzyme that acts upon lipid epoxides, including those of arachidonic acid known as epoxyeicosatrienoic acids (EETs) .

Mode of Action

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide interacts with its target, sEH, by inhibiting its activity . This inhibition prevents the hydrolysis of lipid epoxides by sEH, thereby preserving their vasodilatory properties .

Biochemical Pathways

The inhibition of sEH by 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide affects the biochemical pathway involving lipid epoxides . These lipid epoxides are known effectors of blood pressure and modulators of vascular permeability . Their vasodilatory properties are associated with an increased open-state probability of calcium-activated potassium channels leading to hyperpolarization of the vascular smooth muscle .

Result of Action

The molecular and cellular effects of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide’s action involve the modulation of blood pressure and vascular permeability . By inhibiting sEH and preventing the hydrolysis of lipid epoxides, this compound helps maintain the vasodilatory properties of these lipid epoxides .

安全和危害

未来方向

The future directions for “2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” could involve further exploration of its potential therapeutic effects in disorders associated with sEH, such as hypertension, diabetes, metabolic syndrome, atherosclerosis, coronary artery disease, angina, ischemia, ischemic stroke, Raynaud’s disease, inflammatory processes, genitourinary disorders, conditions of the eye, and renal disease .

属性

IUPAC Name |

2,4-dioxo-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-4(10)2-1-3(9)8-5(11)7-2/h1H,(H2,6,10)(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFHIZASFFTQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290115 | |

| Record name | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

769-97-1 | |

| Record name | NSC66692 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research paper regarding 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamides?

A1: The paper focuses on a novel method for synthesizing 1- and 1,5-substituted orotamides (2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamides). The researchers describe a regiospecific ring-transformation of 1,3-di- or 1,3,4-trisubstituted maleimides as a starting point for their synthesis. [] This provides a new route to these compounds, which could be valuable for further research into their properties and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B1361542.png)

![2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1361554.png)

![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B1361559.png)

![2-[(2-Chlorobenzyl)thio]ethylamine](/img/structure/B1361560.png)